Regioisomeric Specificity: Ortho-Tolyl vs. Para-Tolyl Substitution Defines Molecular Geometry
The target compound features an ortho-tolyl (o-tolyl) group, which differentiates it from its close regioisomer, the para-tolyl analog (CAS 618444-36-3) . While no direct comparative biological data exists for this specific pair of intermediates, the principle of regioisomeric differentiation is a cornerstone of medicinal chemistry. The ortho-substitution on the N1-phenyl ring introduces steric hindrance and alters the molecule's overall conformation and LogP compared to the para-substituted version. This directly impacts how a final drug candidate derived from this scaffold will occupy a binding pocket or engage in intermolecular interactions. For procurement, this means the choice between ortho- and para-substituted intermediates is a critical design decision, not a matter of interchangeable supply. A synthesis pathway optimized for the ortho-tolyl intermediate (CAS 618444-55-6) will yield a different final product than one using the para-tolyl version (CAS 618444-36-3) .
| Evidence Dimension | Regioisomeric Configuration (N1-Phenyl Substituent) |
|---|---|
| Target Compound Data | ortho-methylphenyl (o-tolyl) |
| Comparator Or Baseline | para-methylphenyl (p-tolyl), CAS 618444-36-3 |
| Quantified Difference | Qualitative structural difference; comparative LogP data not available for this pair. |
| Conditions | Based on chemical structure and established SAR principles for diarylpyrazoles. |
Why This Matters
This matters because procurement of the wrong regioisomer will alter the steric and electronic profile of the downstream product, rendering SAR data invalid and potentially leading to failed biological assays.
